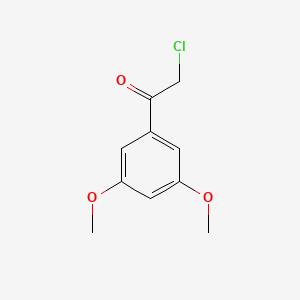

2-Chloro-1-(3,5-dimethoxyphenyl)ethan-1-one

Description

2-Chloro-1-(3,5-dimethoxyphenyl)ethan-1-one (CAS 72612-04-5) is an acetophenone derivative characterized by a chloro-substituted ketone group at the α-position and two methoxy groups at the 3- and 5-positions of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals . Its structure combines electron-donating methoxy groups with an electron-withdrawing chloro-ketone moiety, creating unique reactivity patterns. The compound’s molecular formula is C₁₀H₁₁ClO₃, with a molecular weight of 214.64 g/mol (calculated from and standard atomic weights).

Properties

CAS No. |

72612-04-5 |

|---|---|

Molecular Formula |

C10H11ClO3 |

Molecular Weight |

214.64 g/mol |

IUPAC Name |

2-chloro-1-(3,5-dimethoxyphenyl)ethanone |

InChI |

InChI=1S/C10H11ClO3/c1-13-8-3-7(10(12)6-11)4-9(5-8)14-2/h3-5H,6H2,1-2H3 |

InChI Key |

GOQDJUXAXTZKQD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)CCl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(3,5-dimethoxyphenyl)ethan-1-one typically involves the chlorination of 1-(3,5-dimethoxyphenyl)ethanone. This can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of 2-Chloro-1-(3,5-dimethoxyphenyl)ethan-1-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Types of Reactions:

Substitution Reactions: The chloro group in 2-Chloro-1-(3,5-dimethoxyphenyl)ethan-1-one can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reduction of the carbonyl group can yield alcohols, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products:

Substitution: Formation of substituted ethanones.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-1-(3,5-dimethoxyphenyl)ethan-1-one is utilized in various fields of scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is employed in the manufacture of specialty chemicals and as a building block in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3,5-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and methoxy substituents play a crucial role in binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also participate in covalent bonding with nucleophilic residues in proteins, thereby altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-1-(3,5-dimethoxyphenyl)ethan-1-one with analogs differing in substituent type, position, or halogenation. Key differences in physical properties, reactivity, and applications are highlighted.

Halogen-Substituted Analogs

Key Observations :

- Halogen Effects : Bromine analogs (e.g., compound in ) exhibit lower reactivity in nucleophilic substitutions compared to chlorine due to weaker C–Br bond polarization. However, bromo derivatives are preferred in crystallography studies due to heavier atom effects .

- Methoxy vs. Fluoro Substitution : Replacing methoxy with fluorine () drastically alters electronic properties, reducing resonance stabilization and increasing electrophilicity at the ketone group.

Positional Isomers and Substituent Variations

Key Observations :

- Positional Isomerism : The 3,5-dimethoxy isomer (target compound) exhibits higher symmetry and crystallinity compared to the 2,5-isomer (), impacting its melting behavior and solubility.

- Methoxy vs. Methyl Groups : Methyl substituents () lack the electron-donating resonance effects of methoxy groups, leading to reduced stabilization of the ketone intermediate.

Complex Derivatives and Hybrid Structures

Key Observations :

- The chloro-ketone moiety in the target compound is frequently incorporated into heterocyclic systems (e.g., pyrazoles in ), where it acts as a reactive handle for cyclization or functionalization.

Biological Activity

2-Chloro-1-(3,5-dimethoxyphenyl)ethan-1-one is an organic compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, exhibits unique mechanisms of action that contribute to its biological efficacy.

Chemical Structure and Synthesis

The chemical structure of 2-Chloro-1-(3,5-dimethoxyphenyl)ethan-1-one can be represented as follows:

The synthesis typically involves the reaction of 3,5-dimethoxyacetophenone with chloroacetyl chloride in the presence of a base like triethylamine. The reaction is generally conducted under reflux conditions to ensure complete conversion.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Reactivity : The chloro group acts as an electrophile, allowing the compound to react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Formation of Stable Adducts : The methoxy groups enhance the compound's ability to form stable adducts with biological targets, contributing to its reactivity and biological effects.

Antimicrobial Activity

Research has shown that 2-Chloro-1-(3,5-dimethoxyphenyl)ethan-1-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values indicate that this compound can inhibit the growth of pathogens effectively.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 2-Chloro-1-(3,5-dimethoxyphenyl)ethan-1-one has also been explored. In vitro studies indicate that it exhibits cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HepG2 (Liver Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

The presence of methoxy groups appears to enhance the cytotoxicity against these cell lines, likely due to increased electron donation which stabilizes reactive intermediates during metabolic processing.

Case Studies

Several studies have investigated the biological activity of related compounds with similar structures:

- Study on Dimethoxyphenyl Derivatives : A study evaluated various derivatives of dimethoxyphenyl ethanones and found that modifications at specific positions significantly influenced their antiproliferative activity against cancer cells. The introduction of electron-donating groups was noted to enhance activity substantially .

- Antimicrobial Screening : Another study focused on the antimicrobial activity of thiazole derivatives, where compounds with similar functional groups demonstrated potent antibacterial and antifungal properties . This highlights the relevance of structural features in determining biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.